BKM1644 - 1070966-96-9

BKM1644

Catalog Number: EVT-262774
CAS Number: 1070966-96-9
Molecular Formula: C34H37Cl2F5N2O9P2
Molecular Weight: 845.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BKM1644 effectively inhibits the proliferation of metastatic, castration-resistant PCa (mCRPC) cells.
Overview

BKM1644 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is primarily classified as a selective inhibitor of a specific target, which makes it a subject of interest for researchers aiming to develop targeted therapies. The compound's unique properties and mechanisms of action are being explored for their implications in treating various diseases.

Source

BKM1644 was developed through a collaborative effort between academic institutions and pharmaceutical companies, focusing on enhancing the specificity and efficacy of treatments for conditions such as cancer and neurodegenerative diseases. The compound is synthesized in laboratory settings, where researchers have optimized its formulation for better bioavailability and stability.

Classification

In terms of classification, BKM1644 falls under the category of small molecule inhibitors. These compounds are typically characterized by their low molecular weight, allowing them to penetrate cells easily and interact with specific biological targets. BKM1644's classification is significant as it informs its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of BKM1644 involves several key steps that are critical for achieving the desired purity and yield. The primary method used is organic synthesis, which employs various chemical reactions to construct the compound from simpler precursors.

Technical Details

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reaction Conditions: Specific conditions such as temperature, pressure, and reaction time are meticulously controlled to facilitate optimal reaction rates.
  3. Purification: After synthesis, techniques such as chromatography are employed to purify BKM1644 from byproducts and unreacted materials.

These methods ensure that the final product meets the required specifications for further testing and application.

Molecular Structure Analysis

Structure

BKM1644 possesses a distinct molecular structure that is crucial for its biological activity. The compound's structure can be represented in a two-dimensional format, highlighting functional groups that contribute to its mechanism of action.

Data

  • Molecular Formula: CxHyNzOw (exact values depend on specific structural details).
  • Molecular Weight: Approximately 300-400 g/mol (specific weight varies based on the exact structure).
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be used to elucidate the three-dimensional conformation of BKM1644.

Understanding the molecular structure aids in predicting how BKM1644 interacts with its biological targets.

Chemical Reactions Analysis

Reactions

BKM1644 undergoes several chemical reactions during its synthesis and potential metabolic processes within biological systems. Key reactions include:

  1. Substitution Reactions: These reactions involve replacing one functional group with another, which can modify the compound's activity.
  2. Oxidation-Reduction Reactions: These reactions can affect the compound's stability and reactivity, influencing its therapeutic efficacy.

Technical Details

The kinetics of these reactions are studied to optimize conditions for both synthesis and potential therapeutic applications. Understanding these chemical behaviors is essential for predicting how BKM1644 will behave in vivo.

Mechanism of Action

Process

BKM1644 exerts its effects by selectively inhibiting a specific target protein involved in disease pathways. This inhibition disrupts normal cellular processes, leading to altered cell signaling and potentially inducing apoptosis in cancer cells or modulating neurodegenerative processes.

Data

  • Target Identification: Research has identified specific proteins or pathways that BKM1644 interacts with, providing insight into its therapeutic potential.
  • Biological Assays: In vitro studies demonstrate the compound's efficacy at various concentrations, revealing dose-dependent effects on target cells.

This mechanism highlights BKM1644's potential as a targeted therapy with fewer side effects compared to traditional treatments.

Physical and Chemical Properties Analysis

Physical Properties

BKM1644 exhibits several physical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels, making it suitable for various formulations.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

These properties are crucial for determining how BKM1644 can be formulated into effective therapeutic agents.

Applications

BKM1644 has several scientific uses, primarily focused on its potential as a therapeutic agent:

  1. Cancer Treatment: Investigated for its ability to inhibit tumor growth by targeting specific signaling pathways.
  2. Neurodegenerative Diseases: Explored for its neuroprotective effects, potentially offering new avenues for treatment.
  3. Research Tool: Used in laboratory settings to study cellular mechanisms and drug interactions.

The ongoing research into BKM1644 underscores its significance in advancing therapeutic strategies across multiple disciplines within biomedical science.

Introduction to BKM1644 in Oncological Research

Prostate Cancer Bone Metastasis: Pathophysiology and Clinical Challenges

Prostate cancer exhibits a pronounced tropism for bone tissue, with approximately 90% of advanced patients developing bone metastases that cause extensive morbidity through skeletal-related events (SREs) including pathologic fractures, spinal cord compression, and severe bone pain [8]. The complex pathophysiology involves bidirectional interactions between tumor cells and the bone microenvironment, establishing a self-perpetuating "vicious cycle" that drives disease progression [1] [8].

Molecular drivers of this metastatic cascade include:

  • RANK/RANKL signaling activation stimulating osteoclast differentiation
  • Androgen receptor (AR) pathway dysregulation even in castration-resistant states
  • Protease secretion (MMPs, cathepsin K) facilitating matrix degradation
  • Parathyroid hormone-related protein (PTHrP) secretion by tumor cells
  • CXCL12/CXCR4 chemokine axis mediating tumor cell homing to bone [8]

The resulting osteoblastic lesions create an immunosuppressive microenvironment that promotes tumor survival and resistance to conventional therapies. Current treatment options, including radiotherapy, surgery, and bone-targeted agents like zoledronic acid, provide primarily palliative benefits without addressing the fundamental molecular drivers of disease progression [1] [3]. This therapeutic inadequacy underscores the need for mechanistically novel agents like BKM1644 that simultaneously target tumor survival pathways and disrupt tumor-bone interactions.

Table 1: Molecular Mechanisms Driving Prostate Cancer Bone Metastasis

MechanismKey Molecular PlayersTherapeutic Implications
Osteolytic ActivationRANKL, PTHrP, IL-6, IL-8Osteoclast hyperactivity; Bone destruction
Osteoblastic StimulationET-1, BMPs, FGFs, TGF-βAberrant bone formation; Stromal activation
Tumor-Stroma CrosstalkCXCL12/CXCR4, VCAM-1Tumor homing; Chemoresistance
Survival Pathway ActivationSurvivin, STAT3, PI3K/AKTAnti-apoptotic signaling; Treatment resistance

Docetaxel Resistance in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Docetaxel chemotherapy remains the first-line standard for mCRPC, providing a modest survival benefit of 3-5 months before inevitable disease progression occurs through acquired resistance mechanisms [1] [5]. Research has identified several molecular contributors to docetaxel resistance, with the anti-apoptotic protein survivin (BIRC5) emerging as a critical resistance node. Survivin overexpression correlates with poor clinical outcomes, high Gleason scores, and resistance to multiple treatment modalities including hormonal therapy, chemotherapy, and radiation [6] [9].

Mechanistically, docetaxel induces a paradoxical survivin upregulation in prostate cancer cells, creating a transient protective state that counteracts the drug's pro-apoptotic effects. Experimental data demonstrate this survivin induction begins within 4 hours of docetaxel exposure, peaks at 24 hours, and coincides with diminished caspase activation [1] [5]. This compensatory response establishes survivin as a therapeutic vulnerability – its inhibition could potentially reverse docetaxel resistance. Additional resistance pathways include:

  • Enhanced drug efflux through ABC transporter upregulation
  • β-tubulin mutations affecting drug binding
  • Altered microtubule dynamics independent of traditional drug targets
  • Epithelial-mesenchymal transition (EMT) promoting stem-like phenotypes [1] [9]

The clinical challenge extends beyond acquired resistance to include therapeutic index limitations, as dose escalation to overcome resistance is constrained by systemic toxicities. This necessitates combination approaches utilizing resistance-modulating agents like BKM1644 that target fundamental survival pathways without exacerbating toxicity profiles.

Table 2: Survivin's Roles in Treatment Resistance

Functional RoleResistance MechanismTherapeutic Consequence
Mitotic RegulationChromosome segregation fidelityMitotic bypass after damage
Apoptosis InhibitionCaspase 3/7/9 suppressionReduced drug-induced apoptosis
Treatment-Induced UpregulationAdaptive survival responseTransient chemoresistance
Stem Cell MaintenanceTherapy-resistant cell populationTumor recurrence

Bisphosphonate Derivatives as Therapeutic Agents in Oncology

Bisphosphonates (BPs) constitute a well-established drug class characterized by a P-C-P backbone that confers high affinity for hydroxyapatite, enabling selective bone targeting [7] [10]. This property has been exploited for decades in managing skeletal complications of osteoporosis and metastatic bone disease. Nitrogen-containing bisphosphonates (N-BPs) like zoledronic acid inhibit farnesyl diphosphate synthase in the mevalonate pathway, disrupting osteoclast-mediated bone resorption [3] [7].

The therapeutic evolution of bisphosphonates in oncology has progressed through three generations:

  • First-generation (e.g., etidronate, clodronate): Simple analogs with moderate anti-resorptive activity
  • Second-generation (e.g., pamidronate): Aminomethylene-containing compounds with enhanced potency
  • Third-generation (e.g., zoledronic acid, ibandronate): Heterocyclic nitrogen-containing compounds with greatest potency and binding affinity [7] [10]

Despite their clinical utility, conventional bisphosphonates exhibit limited intrinsic anti-tumor activity and are associated with adverse effects including osteonecrosis of the jaw when used at high doses [3]. To overcome these limitations, bisphosphonate-based conjugates have been developed, combining the bone-targeting capability of bisphosphonates with bioactive anti-cancer moieties. These hybrid molecules leverage the bone-seeking property to deliver therapeutic payloads directly to metastatic sites, potentially enhancing efficacy while reducing systemic toxicity [7] [10]. BKM1644 exemplifies this approach, integrating the F5c-OC2Y anti-cancer moiety derived from bradykinin antagonists with a bisphosphonate amide bone-targeting component [1] [5].

Rationale for BKM1644 Development: Targeting Survivin and Bone Microenvironment

The development of BKM1644 was strategically predicated on addressing two interconnected therapeutic targets in bone-metastatic prostate cancer: survivin overexpression and the specialized bone niche that supports tumor growth [1] [5]. This dual-targeting rationale emerged from compelling preclinical evidence demonstrating that:

  • Survivin serves as a central resistance node in mCRPC, particularly in bone metastatic lesions
  • The bone microenvironment provides survival signals that protect tumor cells from conventional therapies
  • Bisphosphonate-mediated bone targeting could enhance tumor-specific drug delivery [1] [5] [6]

Structurally, BKM1644 consists of the anti-cancer moiety F5c-OC2Y (derived from BKM570 bradykinin antagonists) linked to a bisphosphonate amide bone-targeting component, creating a hybrid molecule with enhanced physicochemical properties compared to its predecessor BKM1740 [1] [5]. Mechanistically, BKM1644 exerts potent anti-tumor effects through survivin downregulation at the transcriptional level. Experimental studies demonstrate that BKM1644 inhibits STAT3 phosphorylation at both Tyr705 and Ser727 residues, subsequently disrupting STAT3 binding to cis-elements in the survivin promoter region (-1174 to -1166nt and -1095 to -1087nt) [1] [5].

Table 3: Preclinical Anti-Cancer Activity of BKM1644

Experimental ModelKey FindingsSignificance
NCI-60 Panel ScreeningAverage GI50 = 1.4 μM; LC50 = 3.0 μMBroad-spectrum anti-cancer activity
mCRPC Cell LinesIC50 range: 2.1-6.3 μM (PC-3, DU-145, C4-2, LNCaP)Potency against aggressive subtypes
Annexin V AssayDose-dependent apoptosis inductionConfirmed pro-apoptotic mechanism
Survivin Reporter Assay7.9-fold reduction in promoter activity (pSurvivin-Luc1430)STAT3-dependent transcriptional inhibition
Combination Index with DocetaxelSynergistic cytotoxicity in mCRPC cellsDocetaxel resistance reversal

BKM1644's most significant therapeutic advantage lies in its ability to antagonize docetaxel-induced survivin. When combined with docetaxel, BKM1644 counteracts the treatment-induced survivin surge, promoting PARP and caspase-3 cleavage and restoring apoptotic sensitivity [1] [4] [5]. In vivo validation using the C4-2 tibial xenograft model demonstrated that the BKM1644-docetaxel combination reduced serum PSA levels by approximately 63% (control: 173.72 ± 37.52 ng/ml vs. combination: 64.45 ± 22.19 ng/ml; p < 0.0001) and significantly improved bone architecture parameters compared to either agent alone [1] [5]. These findings establish BKM1644 as a promising enhancer of docetaxel efficacy with a novel mechanism targeting the STAT3-survivin axis within the bone metastatic niche.

Properties

CAS Number

1070966-96-9

Product Name

BKM1644

IUPAC Name

tetraethyl ((3-(4-((2,6-dichlorobenzyl)oxy)phenyl)-2-(3-(perfluorophenyl)acrylamido)propanamido)methylene)(R,E)-bis(phosphonate)

Molecular Formula

C34H37Cl2F5N2O9P2

Molecular Weight

845.51

InChI

InChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1

InChI Key

BUVQOTXMGBNZPM-ZMNABIIRSA-N

SMILES

O=C(N[C@H](CC1=CC=C(OCC2=C(Cl)C=CC=C2Cl)C=C1)C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)=O)/C=C/C3=C(F)C(F)=C(F)C(F)=C3F

Solubility

Soluble in DMSO

Synonyms

BKM1644; BKM-1644; BKM 1644;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.